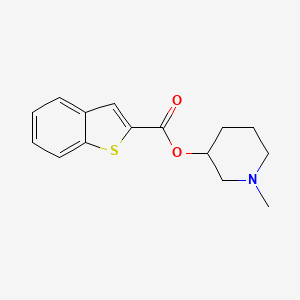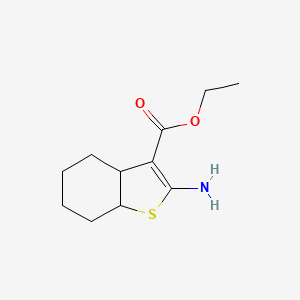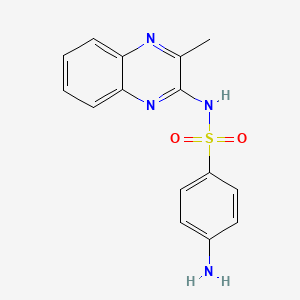![molecular formula C25H32BrNO B13999454 1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide CAS No. 7468-04-4](/img/structure/B13999454.png)
1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[56]dodecan-2-one is a spirocyclic quaternary ammonium compound It is known for its unique structure, which includes a spirocyclic framework and a quaternary ammonium center
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a quaternary ammonium salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and may require specific solvents to ensure optimal conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
科学研究应用
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: It is used in the development of materials with specific properties, such as ion exchange membranes.
作用机制
The mechanism of action of 1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The spirocyclic structure may also contribute to its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one is unique due to its specific spirocyclic structure and the presence of two phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
属性
CAS 编号 |
7468-04-4 |
|---|---|
分子式 |
C25H32BrNO |
分子量 |
442.4 g/mol |
IUPAC 名称 |
2,5-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-4-one;bromide |
InChI |
InChI=1S/C25H32NO.BrH/c1-20-19-26(17-11-3-4-12-18-26)21(2)24(27)25(20,22-13-7-5-8-14-22)23-15-9-6-10-16-23;/h5-10,13-16,20-21H,3-4,11-12,17-19H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
RYSPFDBLFIOOAB-UHFFFAOYSA-M |
规范 SMILES |
CC1C[N+]2(CCCCCC2)C(C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


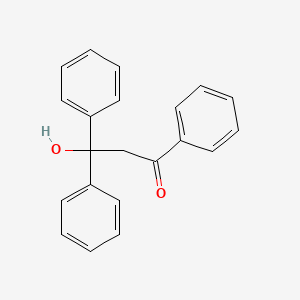
![6-n-Octylperhydrobenz[de]anthracene](/img/structure/B13999384.png)
![3-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13999394.png)
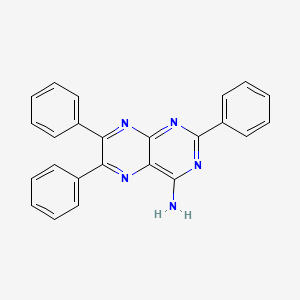
![4-[2-(2-Ethylsulfonylethylsulfanyl)ethyl]morpholine](/img/structure/B13999401.png)
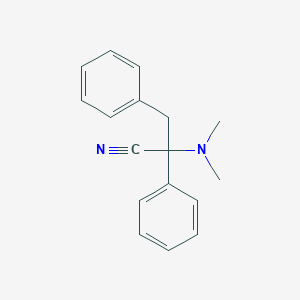

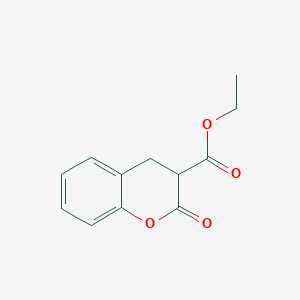
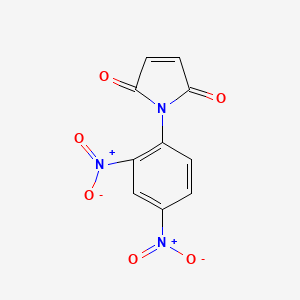
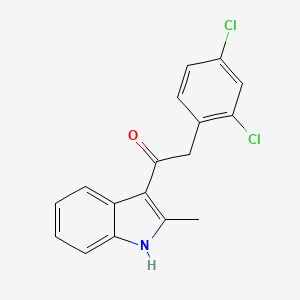
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B13999441.png)
